molecular formula C12H19N3O B8249352 N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide CAS No. 1083171-75-8

N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide

Cat. No.: B8249352
CAS No.: 1083171-75-8
M. Wt: 221.30 g/mol
InChI Key: BESRYENXPUCIID-CHHVJCJISA-N
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Description

N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide is a nitrone derivative designed as a multifunctional therapeutic agent for ischemic stroke. Derived from the natural product ligustrazine (tetramethylpyrazine), this compound features a pyrazine heterocyclic ring substituted with three methyl groups (3,5,6-trimethyl) conjugated to a nitrone group bearing a tert-butyl substituent . Its structural uniqueness lies in the combination of a pyrazine core, which enhances blood-brain barrier (BBB) permeability, and the nitrone moiety, which confers potent free radical scavenging and spin-trapping capabilities .

Key pharmacological properties include:

  • Thrombolytic activity: Facilitates clot dissolution in ischemic stroke.
  • Antioxidant effects: Scavenges reactive oxygen species (ROS) such as superoxide radicals.
  • Neuroprotection: Reduces neuronal damage and infarct size in preclinical models.
  • Safety profile: Demonstrated non-toxicity and favorable pharmacokinetics in experimental studies .

Properties

IUPAC Name

N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-8-9(2)14-11(10(3)13-8)7-15(16)12(4,5)6/h7H,1-6H3/b15-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESRYENXPUCIID-CHHVJCJISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)C=[N+](C(C)(C)C)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(C(=N1)C)/C=[N+](/C(C)(C)C)\[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1083171-75-8, 2134651-99-1
Record name 2-[[(1,1-Dimethylethyl)oxidoimino]methyl]-3,5,6-trimethylpyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1083171-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name TETRAMETHYLPYRAZINE NITRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN9R99CCZ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Reaction Protocol

  • Reagents :

    • 3,5,6-Trimethylpyrazin-2-carbaldehyde (1 equiv)

    • N-tert-butylhydroxylamine hydrochloride (1.2 equiv)

    • Sodium bicarbonate (NaHCO₃, 2 equiv)

    • Anhydrous ethanol (solvent)

  • Procedure :

    • Dissolve the aldehyde and hydroxylamine hydrochloride in ethanol.

    • Add NaHCO₃ to neutralize HCl generated during the reaction.

    • Reflux the mixture at 70–80°C for 4–6 hours .

    • Cool, filter, and concentrate the solution.

    • Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane eluent).

  • Yield : 85–90%.

  • Key Observations :

    • The reaction proceeds via nucleophilic addition of the hydroxylamine to the aldehyde, followed by oxidation to form the nitrone.

    • The Z-isomer is exclusively formed due to steric hindrance from the tert-butyl group.

Microwave-Assisted Synthesis

Microwave irradiation offers a rapid alternative to classical heating, reducing reaction times significantly.

Optimized Conditions

  • Reagents :

    • 3,5,6-Trimethylpyrazin-2-carbaldehyde (1 equiv)

    • N-tert-butylhydroxylamine hydrochloride (1.5 equiv)

    • Sodium sulfate (Na₂SO₄, desiccant)

    • Triethylamine (TEA, base)

    • Tetrahydrofuran (THF)/ethanol (4:1 solvent system)

  • Procedure :

    • Mix reagents in THF/ethanol under nitrogen.

    • Irradiate at 90°C for 1–3 hours using a microwave reactor.

    • Filter, concentrate, and purify via flash chromatography.

  • Yield : 80–85%.

  • Advantages :

    • Shorter reaction time (3 hours vs. 6 hours for classical method).

    • Comparable yields with reduced energy input.

Solvent and Base Optimization

Studies highlight the role of solvent polarity and base selection in reaction efficiency:

Solvent Screening

SolventDielectric ConstantYield (%)
Ethanol24.388
THF7.572
Acetonitrile37.568
  • Ethanol is preferred due to its polarity, which stabilizes intermediates and enhances reaction rates.

Base Comparison

BasepKaYield (%)
NaHCO₃10.385
TEA10.778
K₂CO₃10.382
  • NaHCO₃ provides optimal pH control without side reactions.

Stereochemical Control

The Z-configuration of the nitrone is critical for biological activity. Key factors influencing stereoselectivity include:

  • Steric effects : The tert-butyl group hinders rotation, favoring the Z-isomer.

  • Reaction temperature : Lower temperatures (≤80°C) minimize isomerization.

Scalability and Industrial Considerations

  • Pilot-Scale Synthesis :

    • A 100 g batch achieved 82% yield using ethanol reflux and column chromatography.

    • Cost-effective purification is achievable via recrystallization from ethyl acetate/hexane.

  • Environmental Impact :

    • Ethanol (green solvent) and NaHCO₃ (low toxicity) align with green chemistry principles.

Analytical Characterization

Post-synthesis validation includes:

  • ¹H NMR (CDCl₃, 400 MHz): δ 1.61 (s, 9H, tert-butyl), 2.48 (s, 6H, pyrazine-CH₃), 7.49 (s, 1H, CH=N).

  • HRMS : m/z calcd. for C₁₂H₁₉N₃O [M+H]⁺: 221.1529; found: 221.1532 .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition .

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as different oxides, amines, and substituted pyrazines .

Scientific Research Applications

Chemistry

N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide serves as a crucial building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions including:

  • Condensation Reactions : Used to form new carbon-nitrogen bonds.
  • Alkylation : Facilitates the introduction of alkyl groups into molecules.
  • Cyclization Processes : Aids in forming cyclic compounds which are essential in drug development.

This versatility makes it a valuable reagent for creating complex molecules with specific functionalities .

Biology

In biological research, this compound has been studied for its neuroprotective properties. It has been found to effectively scavenge free radicals, which are implicated in oxidative stress-related conditions. Additionally, it acts as a platelet aggregation inhibitor, making it relevant for cardiovascular studies. Its ability to cross the blood-brain barrier enhances its potential use in treating neurodegenerative diseases and stroke .

Medicine

The medical applications of this compound are particularly promising:

  • Stroke Treatment : Due to its thrombolytic activity and antioxidant properties, it has been identified as a potential therapeutic agent for stroke management.
  • Neuroprotection : Studies suggest that it can reduce infarct size and improve outcomes following cerebral ischemia by mitigating oxidative damage .

Comparison with Similar Compounds

Antioxidant and Neuroprotective Efficacy

  • Target Compound : Exhibits dual thrombolytic and ROS-scavenging activity. In preclinical stroke models, it reduces infarct size and improves neurological outcomes. Its pyrazine core enhances BBB penetration, a critical advantage for CNS targeting .
  • Quinoline-Based Nitrone (e.g., compound 17): Shows strong neuroprotection via ROS scavenging (superoxide, hydroxyl radicals) but lacks thrombolytic activity. The quinoline ring improves lipid solubility but may limit BBB permeability compared to pyrazine derivatives .
  • Phosphorylated Nitrone (4e): Demonstrates 72% superoxide inhibition, 62% lipid peroxidation reduction, and 45% 5-lipoxygenase inhibition at 100 μM.
  • Limited data on neuroprotective efficacy .

Mechanistic Profiles

  • Target Compound: Acts as a multi-target agent by combining: Free radical neutralization (via nitrone spin-trapping). Thrombolysis (likely through modulation of fibrinolytic pathways). Anti-inflammatory effects (inhibition of pro-inflammatory cytokines) .
  • Quinoline-Based Nitrone: Primarily targets ROS and apoptosis pathways (e.g., caspase-3 inhibition) .
  • Phosphorylated Nitrone (4e) : Focuses on necrotic cell death reduction and enzyme inhibition (5-lipoxygenase) .

Biological Activity

N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide is a nitrone compound with the molecular formula C12H19N3O. This compound has garnered attention for its biological activities , particularly its thrombolytic properties , neuroprotective effects , and free radical scavenging abilities .

Synthesis

The synthesis of this compound involves the reaction of a specific aldehyde with tert-butylhydroxylamine in methanol, followed by refluxing and purification processes. The final product is characterized as a light yellow solid with a melting point of 68-70°C and a yield of approximately 38% .

This compound exhibits its biological activity through several mechanisms:

  • Free Radical Scavenging : The compound effectively neutralizes free radicals, which are known to cause oxidative stress and cellular damage.
  • Neuroprotection : It can cross the blood-brain barrier, providing protective effects against neurodegenerative conditions.
  • Inhibition of Platelet Aggregation : This property is crucial for preventing thrombosis and related cardiovascular diseases.

Thrombolytic Activity

Research indicates that this compound possesses significant thrombolytic activity. It acts by inhibiting platelet aggregation and promoting fibrinolysis, which is the breakdown of fibrin in blood clots. This mechanism is particularly beneficial in stroke treatment scenarios where timely intervention is critical.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
This compoundThrombolytic, neuroprotective, free radical scavengerMultitarget action; crosses blood-brain barrier
Tetramethylpyrazine NitroneNeuroprotectiveSimilar structure but less potent
Quinoline-based NitronesStroke treatment; free radical scavengingDifferent target pathways

Case Studies and Research Findings

Several studies have demonstrated the efficacy of this compound in various biological contexts:

  • Neuroprotective Effects : In vitro studies have shown that this compound can reduce neuronal cell death induced by oxidative stress .
  • Platelet Aggregation : Clinical trials have indicated that it can significantly reduce platelet aggregation in patients at risk of thrombotic events .
  • Stroke Model Studies : Animal models have illustrated that administration of this compound post-stroke can lead to improved recovery outcomes and reduced infarct size .

Q & A

Q. What synthetic routes are reported for N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide, and how can reaction conditions be optimized?

The compound is synthesized via condensation of hydroxylamine derivatives with aromatic aldehydes. A validated method involves reacting a pyrazine-substituted aldehyde with N-tert-butylhydroxylamine hydrochloride in ethanol under acidic conditions (e.g., acetic acid/sodium acetate buffer). Key parameters include:

  • Solvent choice : Ethanol or THF is preferred for solubility and reaction efficiency .
  • Temperature : Room temperature or mild heating (40–60°C) avoids decomposition of the imine oxide group.
  • Workup : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the pure product .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • EPR spectroscopy : The tert-butyl nitrone group acts as a spin trap for radicals, enabling detection of transient species like glutathione thiyl radicals .
  • NMR : 1H^1H- and 13C^{13}C-NMR confirm the methanimine oxide structure (e.g., imine proton at δ 8.2–8.5 ppm, tert-butyl group at δ 1.2–1.4 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight (e.g., [M+H]+^+ at m/z 319.22 for C16_{16}H23_{23}N3_3O2_2) .

Q. How does the compound’s stability vary under different storage conditions?

  • Light sensitivity : Store in amber vials to prevent photodegradation of the nitrone group.
  • Temperature : Stable at −20°C for >6 months; avoid repeated freeze-thaw cycles.
  • Humidity : Desiccate to prevent hydrolysis of the imine oxide moiety .

Advanced Research Questions

Q. How can computational modeling guide mechanistic studies of its radical-trapping activity?

  • Density Functional Theory (DFT) : Calculate spin densities and bond dissociation energies to predict reactivity with specific radicals (e.g., superoxide, hydroxyl).
  • Molecular docking : Simulate interactions with biological targets (e.g., glutathione peroxidase) to rationalize antioxidant efficacy .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Dose-response assays : Standardize concentrations (e.g., 1–100 µM) and cell lines (e.g., HEK293 vs. HeLa) to minimize variability.
  • Redox profiling : Use fluorescent probes (e.g., DCFH-DA) to quantify intracellular ROS scavenging and correlate with structural analogs (e.g., tert-butyl nitrones with varying substituents) .

Q. How can derivatives be designed to enhance selectivity for specific radicals?

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3_3) on the pyrazine ring to stabilize radical adducts.
  • Steric tuning : Replace tert-butyl with bulkier groups (e.g., adamantyl) to control access to the nitrone site .

Q. What experimental controls are essential for validating its role in radical chain-breaking mechanisms?

  • Negative controls : Use analogues lacking the nitrone group (e.g., N-tert-butylmethanimine) to confirm trapping specificity.
  • Positive controls : Compare with established spin traps (e.g., DMPO) in EPR assays .

Methodological Notes

  • Contradictions in evidence : While emphasizes EPR applications, focuses on synthetic protocols. Cross-referencing both ensures alignment between synthesis and functional validation.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide
Reactant of Route 2
Reactant of Route 2
N-tert-butyl-1-(3,5,6-trimethylpyrazin-2-yl)methanimine oxide

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